molecular formula C11H14N2O B2696287 N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide CAS No. 2286141-83-9

N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide

Cat. No. B2696287
CAS RN: 2286141-83-9
M. Wt: 190.246
InChI Key: ACBVXQQKUANLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide, also known as Pyrvinium, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. Pyrvinium is a small molecule that has been shown to have antitumor and antiparasitic effects.

Mechanism of Action

The mechanism of action of N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide is not yet fully understood. However, it has been proposed that N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide inhibits the Wnt signaling pathway, which is involved in cell proliferation and differentiation. N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide has also been shown to inhibit mitochondrial respiration and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cells to chemotherapy and radiation therapy. In parasites, N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide has been shown to inhibit growth and development, and induce death.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide is that it is a small molecule that can easily penetrate cell membranes. N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide is also relatively easy to synthesize, making it a useful tool for researchers. However, one limitation of N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its use in research.

Future Directions

There are several future directions for N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide research. One direction is to further investigate its mechanism of action, which could lead to the development of more effective cancer and parasite treatments. Another direction is to investigate its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide could be further studied for its potential use in other diseases, such as neurodegenerative disorders.

Synthesis Methods

N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide can be synthesized by reacting 3-acetylpyridine with 2-amino-1-propanol in the presence of acetic anhydride. The resulting product is then reacted with acryloyl chloride to produce N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide.

Scientific Research Applications

N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide has been extensively studied for its antitumor and antiparasitic properties. In cancer research, N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In parasitology research, N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide has been shown to have activity against various parasites, including Schistosoma mansoni, Taenia saginata, and Echinococcus granulosus. N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide has also been shown to have activity against the malaria parasite.

properties

IUPAC Name

N-(1-pyridin-3-ylpropan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-3-11(14)13-9(2)7-10-5-4-6-12-8-10/h3-6,8-9H,1,7H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBVXQQKUANLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CC=C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide

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